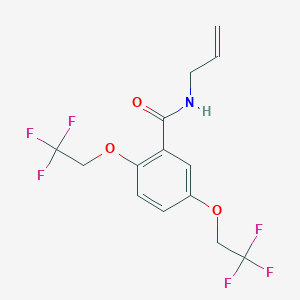

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6NO3/c1-2-5-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h2-4,6H,1,5,7-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNCKLWZGZUOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxy derivative. This intermediate is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to introduce the allyl group. The final step involves the formation of the carboxamide by reacting the intermediate with an appropriate amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

Oxidation: Epoxides, aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals

Mechanism of Action

The mechanism of action of N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets. The compound’s trifluoroethoxy groups and allyl moiety contribute to its binding affinity and specificity. It forms hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. This mechanism is particularly relevant in its potential anticancer effects, where it may inhibit key enzymes and signaling pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analog is N-(2-[(2-chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 338404-61-8). Key differences include:

- Substituent on the Amide Nitrogen: Target Compound: Allyl group (CH₂=CHCH₂). Chloro Analog: Ethylamino group with a chloroacetyl substituent (Cl-CH₂-CO-).

- Molecular Complexity :

- The chloro analog has an additional nitrogen and chlorine atom, increasing its molecular weight (436.73 g/mol vs. ~381 g/mol for the target compound).

Physical and Chemical Properties

| Property | N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide | N-(2-[(2-chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₃F₆NO₃ | C₁₅H₁₅ClF₆N₂O₄ |

| Molecular Weight | ~381 g/mol | 436.73 g/mol |

| Boiling Point | Not reported | 508.4 ± 50.0 °C |

| Density | Not reported | 1.4 ± 0.1 g/cm³ |

| Flash Point | Not reported | 261.2 ± 30.1 °C |

| Purity | Not reported | 99% (Industrial Grade) |

Functional Implications

- Reactivity :

- Pharmacokinetics: Both compounds benefit from trifluoroethoxy groups, which improve lipid solubility and metabolic resistance, a hallmark of fluorinated drugs .

Research Findings and Trends

- Fluorine in Drug Design : Fluorinated compounds, including both analogs discussed, are prioritized for their ability to modulate bioavailability and stability. Over 30% of FDA-approved drugs contain fluorine, underscoring its importance .

- Industrial vs. Pharmaceutical Use : The chloro analog’s industrial-grade status contrasts with the target compound’s inferred role in drug development, highlighting divergent applications based on substituent chemistry.

Biological Activity

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 367.25 g/mol. The presence of two trifluoroethoxy groups contributes to its hydrophobicity and may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.25 g/mol |

| Solubility | Hydrophobic |

Synthesis Methods

The synthesis typically involves multiple steps that include the formation of an allyl group and the introduction of trifluoroethoxy substituents onto a benzenecarboxamide framework. The detailed synthetic route can be complex but is essential for obtaining the desired compound with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable investigation involved synthesizing 1,3,4-oxadiazole derivatives from this compound. The cytotoxicity of these derivatives was tested against the LN229 glioblastoma cell line. Key findings include:

- Significant Apoptosis Induction : Compounds derived from this compound demonstrated significant apoptosis in cancer cells.

- Molecular Docking Studies : These studies indicated favorable binding interactions at the active sites of target proteins involved in cancer progression.

Antidiabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives exhibited notable anti-diabetic properties:

- Glucose Level Reduction : Compounds synthesized from this compound significantly lowered glucose levels in diabetic models.

Case Studies

-

Cytotoxic Assay Results :

- Compounds such as 5d and 5f were identified as having superior cytotoxic effects against glioblastoma cells.

- Colony formation assays confirmed significant reductions in cell viability.

-

Molecular Dynamics Simulation :

- Simulations revealed insights into the dynamic behavior of these compounds at protein binding sites, supporting their potential as therapeutic agents.

Q & A

Q. Table 1: Example Coupling Agents and Reaction Conditions

| Coupling Agent | Solvent | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| EDCl/HOBt | DCM | 0°C → RT | 65–75% |

| DCC/DMAP | THF | Reflux | 50–60% |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- HPLC : For purity assessment (e.g., using methods similar to Flecainide impurity analysis, with C18 columns and UV detection at 254 nm) .

- HRMS : To confirm molecular weight (theoretical [M+H]⁺: 413.10).

- Multinuclear NMR : ¹H NMR (δ 4.6–5.2 ppm for allyl protons), ¹³C NMR (δ 160–165 ppm for carbonyl), and ¹⁹F NMR (δ -70 to -75 ppm for CF₃ groups) .

- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch).

Advanced: How to resolve contradictions in NMR data caused by dynamic rotational barriers in trifluoroethoxy groups?

Methodological Answer:

The trifluoroethoxy groups may exhibit restricted rotation at room temperature, leading to split signals in ¹H/¹³C NMR. To address this:

Acquire variable-temperature NMR (e.g., 25°C to 80°C) to observe coalescence of split peaks.

Use 2D NMR (HSQC, HMBC) to unambiguously assign protons and carbons, referencing structurally related benzamides (e.g., Flecainide impurities or piperidinylmethyl analogs ).

Compare data with computational predictions (DFT calculations for optimized geometries).

Q. Table 2: Example NMR Assignments vs. Analogues

| Proton Position | Target Compound (δ ppm) | Flecainide Impurity E (δ ppm) | Piperidinylmethyl Analog |

|---|---|---|---|

| Allyl CH₂ | 4.6–5.2 (m) | – | – |

| Aromatic H | 6.8–7.5 (m) | 7.1–7.6 (m) | 6.9–7.4 (m) |

Advanced: How to design structure-activity relationship (SAR) studies for allyl vs. other substituents?

Methodological Answer:

Synthesize analogs : Replace the allyl group with substituents like piperidinylmethyl (as in CAS 99495-92-8 ) or pyridinylmethyl (Flecainide impurities ).

Biological assays : Test analogs in target-specific assays (e.g., ion channel inhibition for cardiac applications).

Statistical analysis : Use ANOVA to compare bioactivity data (e.g., IC₅₀ values) across substituents.

Computational modeling : Perform docking studies to correlate substituent bulk/electron density with binding affinity.

Advanced: What strategies optimize solubility for in vitro assays without compromising stability?

Methodological Answer:

Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility.

pH adjustment : Test buffered solutions (pH 7.4) with cyclodextrin inclusion complexes.

Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to track decomposition .

Basic: How to identify and quantify trace impurities in synthesized batches?

Methodological Answer:

HPLC-MS : Use methods adapted from Flecainide impurity profiling (e.g., gradient elution with 0.1% formic acid in water/acetonitrile) .

Reference standards : Compare retention times and MS/MS fragments with known impurities (e.g., unreacted benzoic acid or N-alkylation byproducts).

Quantitation : Apply external calibration curves for impurities detected at ≥0.1% levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.